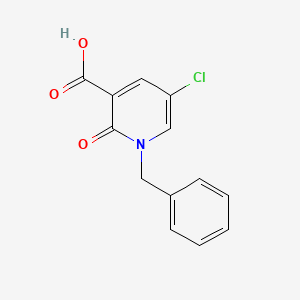

1-Benzyl-5-chloro-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

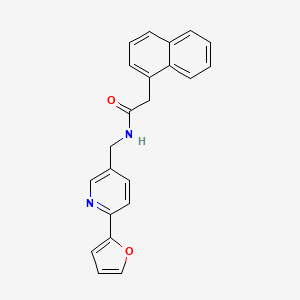

1-Benzyl-5-chloro-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid is a chemical compound with the molecular formula C13H10ClNO3 . It’s used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group attached to a pyridine ring which is substituted with a chloro group and a carboxylic acid group . The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis

The molecular weight of this compound is 263.68 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Aplicaciones Científicas De Investigación

Coordination Polymers and Photophysical Properties

The chemical compound 1-Benzyl-5-chloro-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid, through its derivatives and related structures, has contributed to the synthesis and study of lanthanide-based coordination polymers. These polymers, utilizing aromatic carboxylic acids as ligands, exhibit significant potential in the development of materials with unique photophysical properties. For instance, the synthesis of lanthanide complexes from derivatives of 3,5-dihydroxy benzoates has led to the creation of compounds that demonstrate efficient light-harvesting capabilities and exhibit bright luminescence efficiencies. Such materials are of interest for applications in optical and electronic devices due to their photoluminescence properties (Sivakumar et al., 2011).

Oxidation Reactions and Polymer Support

Research into the selective oxidation of benzylic alcohols has been facilitated by polymers supported by periodic acid. The development of a new polymeric oxidizing agent, supported on poly(1,4-phenylene-2,5-pyridine dicarboxyamide), enables the selective conversion of primary benzylic alcohols to their corresponding benzaldehydes under mild conditions. This approach highlights the compound's role in enhancing the selectivity and efficiency of oxidation reactions, offering a valuable tool for organic synthesis and the development of new materials and chemicals (Pourali et al., 2012).

Supramolecular Assemblies and Crystal Engineering

The field of crystal engineering has also benefited from the study of this compound and its structural analogs. Supramolecular assemblies involving aza donor molecules and aromatic carboxylic acids have been synthesized and characterized, contributing to our understanding of molecular interactions and the design of materials with tailored properties. These assemblies, which include host-guest systems and molecular tapes, offer insights into the construction of two-dimensional molecular arrays and the potential for developing new materials with specific mechanical, optical, or electronic properties (Arora & Pedireddi, 2003).

Propiedades

IUPAC Name |

1-benzyl-5-chloro-2-oxopyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO3/c14-10-6-11(13(17)18)12(16)15(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPIOWOMSNUANFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=C(C2=O)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2749305.png)

![1-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-phenoxypropan-1-one oxalate](/img/structure/B2749307.png)

![2-[(4-Chlorophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2749310.png)

![S-{5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl} benzenecarbothioate](/img/structure/B2749319.png)

![2-(4-(2-oxopyrrolidin-1-yl)benzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2749326.png)

![N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2749327.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2749328.png)